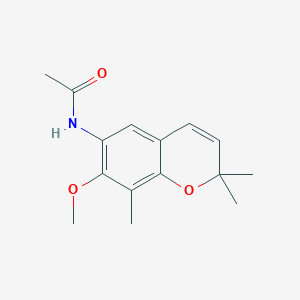
n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide
Description
n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide: is a chemical compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
CAS No. |
50637-47-3 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-(7-methoxy-2,2,8-trimethylchromen-6-yl)acetamide |
InChI |
InChI=1S/C15H19NO3/c1-9-13-11(6-7-15(3,4)19-13)8-12(14(9)18-5)16-10(2)17/h6-8H,1-5H3,(H,16,17) |
InChI Key |
WANORCOFAKTKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)NC(=O)C)C=CC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide typically involves the reaction of 7-methoxy-2,2,8-trimethyl-2h-chromen-6-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has been explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antimicrobial effects. Additionally, it may interfere with signaling pathways involved in cancer cell proliferation, inducing apoptosis and inhibiting tumor growth.
Comparison with Similar Compounds
- 7-Methoxy-2,2,8-trimethyl-2h-chromen-6-amine
- 7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl acetate
- 7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl chloride
Uniqueness: n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide stands out due to its unique acetamide functional group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


